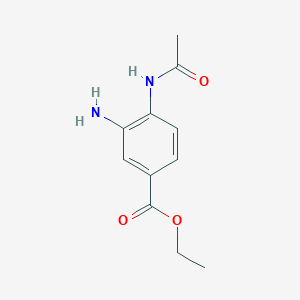

Ethyl 4-(acetylamino)-3-aminobenzoate

Description

Significance of Substituted Aminobenzoates in Contemporary Chemical Transformations

Substituted aminobenzoates are a class of organic compounds characterized by a benzene (B151609) ring functionalized with both an amino group and an ester group. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis. nih.govresearchgate.net The parent compound, p-aminobenzoic acid (PABA), is a well-known precursor in the biosynthesis of folate, an essential vitamin. nih.govnih.gov Its derivatives have found a wide array of therapeutic applications, including roles as local anesthetics (e.g., Benzocaine, which is ethyl 4-aminobenzoate), anti-arrhythmics, and antineoplastics. nih.govpatsnap.com

The synthetic utility of aminobenzoates stems from the distinct reactivity of their functional groups. The amino group can act as a nucleophile or be transformed into a diazonium salt, opening pathways to a vast number of other functionalities. The carboxylic acid or ester group, on the other hand, can undergo esterification, amidation, or reduction. nih.gov This dual functionality makes them ideal scaffolds for building molecular diversity, allowing chemists to systematically modify structures to optimize their biological activity. nih.gov The aromatic ring itself can also be substituted, further expanding the range of possible derivatives. nih.gov Consequently, the aminobenzoate core is frequently employed as a starting material for generating large libraries of compounds for drug discovery screening. mdpi.comresearchgate.net

Contextualizing Ethyl 4-(acetylamino)-3-aminobenzoate as a Versatile Synthetic Scaffold

While extensive literature exists for many aminobenzoate isomers, specific research findings on this compound are not widely documented in publicly available chemical literature. However, an analysis of its structure reveals a high potential as a versatile synthetic scaffold. The molecule possesses several key features that would allow for regioselective chemical modifications:

Two Differentiated Amino Groups: The primary amine at the 3-position is significantly more nucleophilic and reactive than the acetyl-protected amine (an amide) at the 4-position. This difference allows for selective reactions, such as alkylation, acylation, or diazotization, to occur exclusively at the 3-position while the 4-position remains protected.

Ortho-Diamine Precursor: The adjacent amino and acetylamino groups (an ortho-diamine arrangement after deprotection of the acetyl group) are a classic precursor for the synthesis of heterocyclic rings. Condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives could be used to form benzimidazoles, which are important pharmacophores in many drug molecules.

Ester Functionality: The ethyl ester group provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

This strategic arrangement of functional groups, with their differing reactivities, makes this compound a theoretically ideal intermediate for multi-step syntheses, enabling the controlled and sequential introduction of various structural elements to build complex target molecules. A plausible synthetic route to this compound could involve the acetylation of Ethyl 4-aminobenzoate (B8803810) to give Ethyl 4-(acetylamino)benzoate, followed by a directed nitration at the 3-position and subsequent reduction of the nitro group.

Despite its clear potential, a lack of specific published research prevents the inclusion of detailed experimental findings or data tables for this compound at this time. The information presented is based on the established chemical principles of its constituent functional groups and comparison with structurally related molecules. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 4-acetamido-3-aminobenzoate |

InChI |

InChI=1S/C11H14N2O3/c1-3-16-11(15)8-4-5-10(9(12)6-8)13-7(2)14/h4-6H,3,12H2,1-2H3,(H,13,14) |

InChI Key |

FRWVZRKKEYMTOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Acetylamino 3 Aminobenzoate

Strategies for Regioselective Functionalization of Benzoate (B1203000) Ring Systems

Regioselective functionalization is paramount in the synthesis of polysubstituted benzene (B151609) rings like Ethyl 4-(acetylamino)-3-aminobenzoate. The electronic properties of the substituents (ester, amino, and acetylamino groups) dictate the position of subsequent electrophilic or nucleophilic attacks. The synthetic design often starts from a less substituted precursor, with functional groups added sequentially to ensure the correct isomer is formed.

Sequential Introduction of Amino and Acetylamino Moieties

The synthesis often begins with a para-substituted aminobenzoate or nitrobenzoate derivative. The existing substituent at position 4 directs the introduction of the next group. For instance, the acetylamino group (an ortho-, para-director) and the amino group (also an ortho-, para-director) on a benzene ring will direct incoming electrophiles to specific positions. A common strategy involves nitration of an N-acetylated precursor like ethyl 4-aminobenzoate (B8803810) (Benzocaine). The powerful activating and ortho-, para-directing effect of the amino group is first tamed by acetylation to an acetamido group. This acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. Nitration of ethyl 4-acetamidobenzoate would be directed to the position ortho to the acetamido group (position 3), leading to ethyl 4-acetamido-3-nitrobenzoate. The final amino group is then introduced by the reduction of this nitro group.

Esterification Protocols for Aminobenzoic Acid Derivatives

Esterification is a crucial step if the synthesis starts from the corresponding carboxylic acid, 4-(acetylamino)-3-aminobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgjsynthchem.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is typically used, or water is removed as it is formed. libretexts.org The Fischer esterification is a well-established and versatile method suitable for a wide range of carboxylic acids, including those with amino and amido functionalities. researchgate.net

| Esterification Method | Reagents | Typical Conditions | Key Features |

| Fischer-Speier Esterification | Carboxylic Acid, Ethanol (B145695), H₂SO₄ (catalyst) | Reflux | Equilibrium-driven; requires excess alcohol or water removal. researchgate.netlibretexts.org |

| Thionyl Chloride Method | Carboxylic Acid, Thionyl Chloride (SOCl₂), Ethanol | Two steps: 1. Formation of acyl chloride. 2. Reaction with ethanol. | Proceeds via a highly reactive acyl chloride intermediate; not an equilibrium reaction. |

Multi-Step Reaction Pathways

The synthesis of this compound is inherently a multi-step process, as the direct introduction of all three substituents in the correct orientation in a single step is not feasible. The pathways are designed to build the molecule logically, often beginning with commercially available starting materials.

Acetylation of Amino Precursors

Acetylation is a key reaction for protecting an amino group or for synthesizing the final acetylamino moiety. researchgate.net This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base or in a suitable solvent. For instance, if starting from a di-amino precursor such as ethyl 3,4-diaminobenzoate, selective acetylation might be challenging due to the presence of two nucleophilic amino groups. However, in a pathway starting from ethyl 4-aminobenzoate, the amino group is acetylated to form ethyl 4-acetamidobenzoate. nih.gov This step moderates the reactivity of the amine and serves as a directing group for subsequent functionalization, such as nitration.

Reduction of Nitro Precursors for Amination

The reduction of a nitro group is the most common and effective method for introducing the final amino group at position 3. chemicalbook.com The precursor, typically ethyl 4-(acetylamino)-3-nitrobenzoate, is subjected to reducing conditions. Catalytic hydrogenation is a widely used and efficient method. chemicalbook.comorgsyn.org This involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). chemicalbook.com This method is known for its high yields and clean reaction profiles.

Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). orgsyn.org More modern and selective reagents have also been developed. For example, systems like sodium borohydride (B1222165) (NaBH₄) combined with transition metal salts such as iron(II) chloride (FeCl₂) can selectively reduce nitro groups in the presence of other reducible functional groups like esters. d-nb.info Another approach involves using indium metal in the presence of ammonium (B1175870) chloride, which provides a selective reduction of aromatic nitro compounds in aqueous ethanol. orgsyn.orgresearchgate.net

| Reduction Method | Reagents/Catalyst | Solvent | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | Methanol or Ethanol | >80% | High pressure (e.g., 60 psi) may be required. chemicalbook.com |

| Metal/Acid Reduction | Sn, HCl or Fe, HCl | Ethanol | Variable | A classic method, though workup can be more complex. orgsyn.org |

| Indium-mediated Reduction | Indium powder, NH₄Cl | Aqueous Ethanol | ~90% | Offers good selectivity and can be performed in aqueous solution. orgsyn.org |

| NaBH₄-FeCl₂ System | NaBH₄, FeCl₂ | Tetrahydrofuran (THF) | High (up to 96%) | Provides high chemoselectivity, leaving ester groups intact. d-nb.info |

Implementation of Green Chemistry Principles in Synthetic Routes

Applying green chemistry principles to the synthesis of fine chemicals like this compound is an area of increasing focus. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it

One key area is the choice of solvent. Traditional syntheses often use volatile organic compounds. Green approaches favor the use of safer solvents like water or ethanol. uniroma1.itmdpi.com For instance, the indium-mediated reduction of nitroarenes can be performed in aqueous ethanol, significantly reducing the reliance on hazardous organic solvents. orgsyn.org

Catalysis is a cornerstone of green chemistry. The use of catalytic hydrogenation (H₂ with Pd/C) for nitro group reduction is inherently greener than stoichiometric metal/acid reductions (e.g., Sn/HCl), as it produces less metal waste. chemicalbook.comorgsyn.org The catalyst is used in small amounts and can often be recovered and reused.

Furthermore, developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. mdpi.com Biosynthesis is also emerging as a sustainable alternative for producing aminobenzoic acid and its derivatives, utilizing microorganisms to convert simple carbon sources into complex aromatic compounds, thereby avoiding harsh chemical processes entirely. researchgate.netmdpi.com

Process Optimization and Scalability Considerations

The efficiency and economic viability of synthesizing this compound on a larger scale are critically dependent on the optimization of the reaction process. Key areas of focus include the selection of appropriate catalytic systems, the influence of solvents, and the implementation of modern manufacturing techniques like continuous flow methodologies.

The selective reduction of a nitro group in a polyfunctional molecule is a common challenge in organic synthesis. Catalytic hydrogenation is a widely employed method for this transformation, offering high chemoselectivity under the right conditions. The choice of catalyst and solvent plays a pivotal role in the success of the reaction, influencing both the reaction rate and the product yield.

Catalytic Systems:

A variety of catalytic systems are available for the reduction of aromatic nitro compounds. For the selective reduction of a substrate like Ethyl 4-(acetylamino)-3-nitrobenzoate, catalysts based on noble metals are often the preferred choice. These include:

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for nitro group reductions. It is known for its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent can significantly impact the catalyst's performance.

Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): Platinum-based catalysts are also highly effective for the hydrogenation of nitroarenes. They can sometimes offer different selectivity compared to palladium catalysts, which can be advantageous in complex molecules.

Raney Nickel: While being a more cost-effective option, Raney Nickel is a very active catalyst and may sometimes lead to the reduction of other functional groups if the reaction conditions are not carefully controlled.

The effectiveness of these catalytic systems is demonstrated in the reduction of various nitroaromatic compounds. For instance, the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate can be efficiently achieved using a platinum oxide catalyst in ethanol, with yields reported to be between 91-100%. orgsyn.org Similarly, palladium on carbon is used for the hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate to ethyl 3-amino-4-(methylamino)benzoate in methanol, yielding the product in high purity. chemicalbook.com

Solvent Effects:

The solvent not only dissolves the reactants but also influences the catalyst's activity and selectivity. The choice of solvent can affect the solubility of hydrogen gas, the adsorption of the substrate onto the catalyst surface, and the desorption of the product. Common solvents for catalytic hydrogenation include:

Alcohols (e.g., Ethanol, Methanol): These are excellent solvents for many organic compounds and are widely used in hydrogenation reactions. They are generally inert under typical hydrogenation conditions.

Ethyl Acetate: This is another common solvent that is often used for its good solvating properties and ease of removal.

Tetrahydrofuran (THF): THF is a versatile solvent that can dissolve a wide range of organic compounds.

The following table summarizes representative examples of catalytic systems and solvents used for the reduction of nitroarenes, which are analogous to the synthesis of this compound.

| Substrate | Catalyst | Solvent | Product | Yield (%) |

| Ethyl p-nitrobenzoate | Platinum oxide | 95% Ethanol | Ethyl p-aminobenzoate | 91-100 |

| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C | Methanol/Ethanol | Ethyl 3-amino-4-(methylamino)benzoate | 88 |

| Ethyl 4-nitrobenzoate | Indium powder / Ammonium chloride | Ethanol/Water | Ethyl 4-aminobenzoate | 90 |

This table presents data for analogous compounds to illustrate the effects of different catalytic systems and solvents.

Traditional batch production methods for fine chemicals and pharmaceuticals are increasingly being replaced by continuous flow manufacturing. This modern approach offers several advantages, including enhanced safety, better process control, improved product quality, and higher throughput. The synthesis of aromatic amines, such as this compound, is well-suited for adaptation to a continuous flow process.

In a typical continuous flow setup for a hydrogenation reaction, a solution of the nitro compound is mixed with a stream of hydrogen gas and then passed through a heated reactor column packed with a solid-supported catalyst (a packed-bed reactor). The product stream continuously exits the reactor, from which the final product can be isolated.

The benefits of using continuous flow for the synthesis of aromatic amines include:

Enhanced Safety: The small reactor volumes significantly reduce the risks associated with handling hazardous materials and exothermic reactions.

Precise Process Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher selectivity and yields.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, which is crucial for rapid and selective reactions.

Scalability: Scaling up production is straightforward and can often be achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up").

For the reduction of aromatic nitro compounds, various continuous flow systems have been developed. These often utilize packed-bed reactors containing catalysts like Pd/C or Pt/C. The choice of solvent remains critical, and the flow rate can be adjusted to control the residence time, thereby ensuring complete conversion of the starting material. The metal-free reduction of nitro compounds using trichlorosilane (B8805176) has also been successfully adapted to continuous-flow conditions, offering a convenient and rapid method for the synthesis of aromatic amines. beilstein-journals.org

The following table provides a conceptual overview of how a continuous flow process for the synthesis of this compound could be designed, based on general principles for the continuous flow synthesis of aromatic amines.

| Parameter | Description |

| Reactor Type | Packed-bed reactor |

| Catalyst | Solid-supported catalyst (e.g., Pd/C) |

| Substrate Feed | Solution of Ethyl 4-(acetylamino)-3-nitrobenzoate in a suitable solvent (e.g., Ethanol) |

| Reagent Feed | Hydrogen gas |

| Temperature | Optimized for maximum selectivity and reaction rate |

| Pressure | Controlled to ensure sufficient hydrogen solubility and reaction efficiency |

| Flow Rate | Adjusted to control residence time for complete conversion |

| Output | Continuous stream of the product solution, followed by purification |

This table illustrates a conceptual continuous flow process for the target compound based on established methodologies for similar reactions.

By leveraging the principles of process optimization and embracing modern manufacturing techniques like continuous flow synthesis, the production of this compound can be made more efficient, safer, and scalable, meeting the demands of various industries.

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Acetylamino 3 Aminobenzoate

Reactivity at the Primary Amino Group

The primary amino group at the C-3 position of the benzene (B151609) ring is a principal site of chemical reactivity. Its nucleophilic character is modulated by the electronic interplay with the adjacent electron-donating acetylamino group and the electron-withdrawing ethyl ester functionality. This intricate electronic balance governs the propensity of the primary amino group to engage in a variety of chemical transformations.

Formation of Imines and Schiff Bases

The primary amino group of ethyl 4-(acetylamino)-3-aminobenzoate readily undergoes condensation reactions with a wide range of aldehydes to furnish the corresponding imines, commonly referred to as Schiff bases. rjptonline.org This transformation is typically catalyzed by a few drops of glacial acetic acid and proceeds under reflux conditions in an alcoholic solvent. rjptonline.org The formation of the C=N double bond in the product is a testament to the nucleophilicity of the primary amino group. A variety of aromatic and heterocyclic aldehydes have been successfully employed in this reaction, leading to a library of Schiff base derivatives with diverse structural motifs.

A study by a research group detailed the synthesis of a series of Schiff bases derived from 4-acetamido-3-aminobenzoic acid, the carboxylic acid precursor to the title compound, by reacting it with various substituted aldehydes. rjptonline.org The reaction was carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid under reflux for 4-5 hours. rjptonline.org The resulting Schiff bases were obtained in good yields, demonstrating the feasibility of this transformation. The general reaction scheme is presented below:

General Reaction for Schiff Base Formation

Image depicting the general reaction of this compound with an aldehyde to form a Schiff base.

The following interactive table summarizes the types of aldehydes that have been successfully reacted with the closely related 4-acetamido-3-aminobenzoic acid to form Schiff bases, which is indicative of the expected reactivity of the ethyl ester derivative.

| Aldehyde Reactant | Resulting Schiff Base Moiety | Reference |

|---|---|---|

| Benzaldehyde | -N=CH-Ph | rjptonline.org |

| 4-Chlorobenzaldehyde | -N=CH-(p-Cl)Ph | rjptonline.org |

| 4-Nitrobenzaldehyde | -N=CH-(p-NO2)Ph | rjptonline.org |

| 4-Hydroxybenzaldehyde | -N=CH-(p-OH)Ph | rjptonline.org |

| 4-Methoxybenzaldehyde | -N=CH-(p-OCH3)Ph | rjptonline.org |

| 2-Hydroxybenzaldehyde | -N=CH-(o-OH)Ph | rjptonline.org |

Cyclization Reactions for Heterocyclic System Construction

The ortho-disposed amino and acetylamino groups in this compound provide a synthetically valuable scaffold for the construction of various heterocyclic systems. This structural motif is analogous to ortho-phenylenediamine, a well-known precursor for the synthesis of benzimidazoles and quinoxalines. organic-chemistry.orgnih.govnih.gov

Benzimidazole (B57391) Synthesis: The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a classical method for the synthesis of benzimidazoles. organic-chemistry.orgnih.gov It is anticipated that this compound, upon hydrolysis of the acetyl group to reveal the ortho-diamine, or potentially directly under certain reaction conditions, can react with various electrophilic one-carbon synthons to yield substituted benzimidazoles. A variety of reagents can be employed for this cyclization, as detailed in the table below.

| Reagent for Cyclization | Resulting Heterocyclic System | Reference |

|---|---|---|

| Aldehydes (R-CHO) | 2-Substituted Benzimidazoles | nih.gov |

| Carboxylic Acids (R-COOH) | 2-Substituted Benzimidazoles | longdom.org |

| Formic Acid | Unsubstituted Benzimidazole | organic-chemistry.org |

| Orthoesters (RC(OR')3) | 2-Substituted Benzimidazoles | organic-chemistry.org |

Quinoxaline (B1680401) Synthesis: Quinoxalines are another class of heterocyclic compounds that can be synthesized from ortho-phenylenediamines. The reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the quinoxaline ring system. nih.govnih.gov The application of this methodology to this compound (following deacetylation) would be expected to yield quinoxaline derivatives with substitution on the benzene ring.

| Dicarbonyl Reactant | Resulting Quinoxaline Moiety | Reference |

|---|---|---|

| Glyoxal | Unsubstituted Quinoxaline | nih.gov |

| Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| 2,3-Butanedione | 2,3-Dimethylquinoxaline | nih.gov |

N-Substitution and Amidation Reactions

The primary amino group is susceptible to N-substitution reactions, including alkylation and acylation. N-alkylation can be achieved by reacting the compound with alkyl halides, although over-alkylation to form secondary and tertiary amines is a potential side reaction that needs to be controlled. nih.gov

More controllably, the primary amino group can undergo acylation to form amides. This is a common transformation and can be achieved using a variety of acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. google.comunimi.itresearchgate.net This reaction would introduce a second amide functionality into the molecule, further diversifying its chemical structure.

Reactivity at the Acetylamino Moiety

Influence of the Amide Group on Molecular Reactivity Profiles

The acetylamino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgopenstax.orgyoutube.com However, its activating effect is significantly attenuated compared to a free amino group. libretexts.orgopenstax.org This is due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen, which reduces its ability to donate electron density to the benzene ring. stackexchange.comquora.com This moderation of reactivity is synthetically useful as it can prevent polysubstitution and allow for more controlled electrophilic aromatic substitution reactions on the benzene ring. youtube.comquora.com

Transformations and Cleavage of the Acetylamino Group

The acetyl group of the acetylamino moiety can be cleaved under both acidic and basic hydrolytic conditions to regenerate the free amino group. researchgate.net This deprotection strategy is often employed in multi-step syntheses where the amino group needs to be temporarily protected to avoid unwanted side reactions. stackexchange.com

Common methods for the cleavage of the acetyl group include:

Acidic Hydrolysis: Refluxing with aqueous mineral acids such as hydrochloric acid or sulfuric acid is a common method for deacetylation. researchgate.net

Basic Hydrolysis: Treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, often with heating, can also effect the removal of the acetyl group. researchgate.net

Other Reagents: More specialized reagents have also been developed for the deprotection of acetylated amines under milder conditions. For instance, a method using thionyl chloride and pyridine (B92270) has been reported for the deprotection of N-acetylated aromatic amines. cabidigitallibrary.org

The selective cleavage of the acetyl group in the presence of the ethyl ester is a potential synthetic challenge, as the ester is also susceptible to hydrolysis under both acidic and basic conditions. Careful selection of reaction conditions would be necessary to achieve selective deacetylation.

Reactivity of the Ester Functionality

The ethyl ester group in this compound is a key functional handle that can be modified through several classic organic reactions. Its reactivity is central to converting the compound into other valuable derivatives, primarily through substitution at the carbonyl carbon.

Transesterification Processes

Transesterification is a fundamental process for converting one ester into another by exchanging its alkoxy group with that of an alcohol. wikipedia.org For this compound, this reaction allows for the replacement of the ethyl group with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by another alcohol. In contrast, base-catalyzed transesterification involves the use of an alkoxide, which acts as a potent nucleophile. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess as the solvent. wikipedia.org While specific studies detailing the transesterification of this compound are not prevalent, the general mechanism is well-established for similarly substituted aromatic esters. google.com

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol | H⁺ or CH₃O⁻ | Mthis compound |

| Isopropanol | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 4-(acetylamino)-3-aminobenzoate |

| Benzyl alcohol | H⁺ or C₆H₅CH₂O⁻ | Benzyl 4-(acetylamino)-3-aminobenzoate |

A summary of potential transesterification reactions for this compound.

Selective Hydrolysis to Carboxylic Acid Analogues

The ester functionality can be readily hydrolyzed to yield the corresponding carboxylic acid, 4-(acetylamino)-3-aminobenzoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is an equilibrium-controlled process that is the reverse of Fischer esterification. It requires heating the ester with water in the presence of a strong acid catalyst. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, which results in the formation of an alcohol and the carboxylate salt of the acid. libretexts.org Subsequent acidification of the salt yields the final carboxylic acid. The parent compound, 4-(acetylamino)-3-aminobenzoic acid, has been synthesized and utilized as a key intermediate for the preparation of other derivatives, confirming the viability of this hydrolytic approach. rjptonline.org

| Conditions | Reactants | Products | Reaction Type |

| Heat | This compound, H₂O, H₂SO₄ (cat.) | 4-(acetylamino)-3-aminobenzoic acid + Ethanol | Acid-catalyzed Hydrolysis (Reversible) |

| Heat | 1. This compound, NaOH (aq) 2. HCl (aq) | 4-(acetylamino)-3-aminobenzoic acid + Ethanol + NaCl | Saponification (Irreversible) |

A summary of hydrolysis conditions for converting this compound to its parent carboxylic acid.

Advanced Chemical Transformations and Scaffold Diversification

Beyond the reactivity of the ester, the aromatic amino groups of this compound serve as versatile points for scaffold diversification, enabling the construction of more complex molecules and heterocyclic systems.

Coupling Reactions for Complex Molecule Assembly

The primary aromatic amine at the C-3 position is a potent nucleophile and a key site for building larger molecular assemblies through various coupling reactions. Amide bond formation is a common strategy, achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This allows for the introduction of a wide array of substituents. The reactivity of amino groups in aminobenzoic acid derivatives for such transformations is well-documented. researchgate.net

Furthermore, the amino group can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds, although this would typically involve reacting an aryl halide with the amino group. Conversely, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring via Sandmeyer or related reactions.

Annulation and Ring-Closure Strategies

The ortho-disposed amino and acetylamino groups at the C-3 and C-4 positions, respectively, make this compound a valuable precursor for annulation and ring-closure reactions to form fused heterocyclic systems. After hydrolysis of the acetyl group to unveil the 1,2-diamine functionality (ortho-phenylenediamine), the molecule can undergo condensation with a variety of reagents to form benzimidazoles, a privileged scaffold in medicinal chemistry.

The reaction of ortho-phenylenediamines with aldehydes, carboxylic acids, or their derivatives is a classic and efficient method for synthesizing the benzimidazole ring system. For instance, reaction with an aldehyde first forms a Schiff base, which then undergoes cyclization and oxidation to yield the aromatic benzimidazole. Research on the parent 4-acetamido-3-aminobenzoic acid has demonstrated the successful formation of Schiff bases at the 3-amino position, highlighting its readiness to participate in such condensation reactions. rjptonline.org

| Reagent (R-X) | Resulting Heterocyclic Core |

| Formic Acid | Benzimidazole |

| Aldehyde (R-CHO) | 2-Substituted Benzimidazole |

| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole |

| Phosgene / Thiophosgene | Benzimidazol-2-one / Benzimidazole-2-thione |

A summary of potential annulation strategies for the ortho-diamine derivative of this compound.

Comprehensive Spectroscopic Data for this compound Not Currently Available

A thorough search of available scientific literature and spectral databases did not yield specific experimental or theoretical spectroscopic data for the compound This compound . Consequently, it is not possible to provide a detailed analysis of its structural and spectroscopic characteristics as requested.

The provided outline requires an in-depth examination of vibrational and nuclear magnetic resonance spectroscopy, including:

FT-IR and FT-Raman data for assigning characteristic vibrational modes and analyzing molecular interactions.

¹H and ¹³C NMR data for interpreting chemical shifts and spin-spin coupling to confirm molecular structure and connectivity.

Two-dimensional NMR techniques for more complex structural elucidation.

Information was found for related compounds such as Ethyl 4-aminobenzoate (B8803810), Ethyl 3-aminobenzoate, and Ethyl 4-acetamidobenzoate. However, substituting data from these analogs would be scientifically inaccurate, as the unique substitution pattern of an acetylamino group at the 4-position and an amino group at the 3-position on the ethyl benzoate (B1203000) core will produce distinct spectroscopic signatures.

Without specific data for this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. Further experimental research or computational studies on this specific molecule are needed to generate the data required for such a detailed spectroscopic analysis.

Based on a comprehensive search of publicly available scientific literature, there is no specific experimental data for High-Resolution Mass Spectrometry (HRMS) or X-ray Diffraction Crystallography for the compound This compound .

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Acetylamino 3 Aminobenzoate

X-ray Diffraction Crystallography for Solid-State Structural Determination

Investigation of Crystal Packing Motifs and Supramolecular Assembly

To fulfill the user's request, which requires detailed research findings and data tables for this specific molecule, published crystallographic and mass spectrometry data would be necessary. Searches for this information have returned data for structurally related but distinct compounds, which are not applicable under the strict instructions to focus solely on Ethyl 4-(acetylamino)-3-aminobenzoate.

Computational and Theoretical Chemical Investigations of Ethyl 4 Acetylamino 3 Aminobenzoate

Electronic Structure and Reactivity Profiling:

Molecular Electrostatic Potential (MEP) Mapping:A visual map of the charge distribution and the identification of electrophilic and nucleophilic sites through MEP analysis is not available in the literature.

The absence of this fundamental computational data precludes the creation of a detailed and accurate scientific article as outlined. Further progress in the theoretical understanding of Ethyl 4-(acetylamino)-3-aminobenzoate would require novel, dedicated research to be conducted and published by the scientific community.

Quantitative Reactivity Descriptors

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies detailing the quantitative reactivity descriptors, such as Fukui functions and global reactivity parameters, for this compound were found. Theoretical investigations on related compounds, such as ethyl 4-aminobenzoate (B8803810) and its derivatives, have been conducted, but the explicit data for the title compound is not available in the reviewed literature.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

There is no published research available that specifically calculates or discusses the Fukui functions for this compound. These functions are crucial in density functional theory (DFT) for predicting the most likely sites for nucleophilic and electrophilic attacks on a molecule. Without dedicated computational studies on this particular compound, the specific atomic sites susceptible to such attacks cannot be quantitatively determined and reported here.

Applications of Ethyl 4 Acetylamino 3 Aminobenzoate As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of functional groups in Ethyl 4-(acetylamino)-3-aminobenzoate makes it an ideal precursor for the synthesis of various heterocyclic systems. The vicinal diamine functionality, after potential hydrolysis of the acetyl group, or the existing amino and acetylamino groups can readily participate in cyclization reactions to form five- and six-membered rings, which are core structures in many biologically active compounds.

Derivatization to Oxadiazole and Triazole Systems

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. ijpsm.comnih.gov Starting from this compound, the amino group can be converted to a hydrazide. Subsequent acylation and cyclodehydration can lead to the formation of an oxadiazole ring. For instance, the amino group can be diazotized and converted to a carboxylic acid, which can then be transformed into an acid hydrazide. This intermediate can then be reacted with a suitable carboxylic acid or its derivative, followed by cyclization, to yield a 2,5-disubstituted 1,3,4-oxadiazole.

Similarly, this compound is a valuable precursor for triazole synthesis. mdpi.comfrontiersin.org 1,2,4-triazoles can be synthesized from the reaction of hydrazides with compounds containing a C=N bond. nih.gov The amino group of this compound can be transformed into a hydrazine (B178648) derivative, which can then undergo condensation and oxidative cyclization with various reagents to form the triazole ring. The presence of the acetylamino and ethyl ester groups offers further points for modification, allowing for the creation of a diverse library of triazole derivatives. researchgate.net

| Heterocycle | General Starting Materials | Key Reaction Steps | Potential Application of this compound |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acid hydrazides, Carboxylic acids/derivatives | Acylation, Cyclodehydration | Conversion of the amino group to a hydrazide functionality for subsequent cyclization. |

| 1,2,4-Triazole | Hydrazines, Amidines, Nitriles | Condensation, Oxidative cyclization | Derivatization of the amino group to a hydrazine, followed by reaction with suitable cyclizing agents. |

Construction of Pyrazoline and Imidazoline (B1206853) Derivatives

Pyrazolines, a class of five-membered heterocyclic compounds, are commonly synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. pjsir.orgresearchgate.netnih.gov To utilize this compound in pyrazoline synthesis, the amino group can be transformed into a hydrazine. This can then be reacted with a suitable chalcone (B49325) to yield a pyrazoline derivative. The substituents on the chalcone and the pyrazoline ring can be varied to generate a wide range of compounds with potential biological activities.

Imidazolines are another class of five-membered heterocycles that can be synthesized from this precursor. researchgate.netresearchgate.net The synthesis of 2-imidazolines can be achieved through the condensation of 1,2-diamines with nitriles or carboxylic acids and their derivatives. nih.gov Hydrolysis of the acetyl group in this compound would yield a 1,2-diamine, which can then be reacted with a variety of electrophilic reagents to form the imidazoline ring.

Formation of Benzimidazole (B57391) and Related Fused-Ring Compounds

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. researchgate.netjyoungpharm.orgorganic-chemistry.orgasianpubs.orgnih.gov this compound is an o-phenylenediamine derivative, making it a direct precursor for benzimidazole synthesis. The reaction of this compound with various aldehydes in the presence of an oxidizing agent or with carboxylic acids under acidic conditions can lead to the formation of 2-substituted benzimidazoles. The acetylamino and ethyl ester groups can be retained or modified in subsequent steps to create a variety of functionalized benzimidazole derivatives.

Synthesis of Thiazole-Containing Molecular Architectures

Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. mdpi.comresearchgate.netorganic-chemistry.orgnih.govnih.gov To incorporate a thiazole moiety using this compound, the amino group can be converted into a thioamide functionality. This can be achieved by reacting the amino group with a thiocarbonylating agent. The resulting thioamide can then be reacted with an appropriate α-haloketone to construct the thiazole ring. The diverse range of commercially available α-haloketones allows for the synthesis of a wide array of thiazole derivatives.

| Heterocyclic Framework | Key Intermediate from Starting Material | General Reaction Type | Potential Reagents |

|---|---|---|---|

| Pyrazoline | Hydrazine derivative | Condensation/Cyclization | α,β-Unsaturated ketones (Chalcones) |

| Imidazoline | 1,2-Diamine (after hydrolysis) | Condensation | Nitriles, Carboxylic acids |

| Benzimidazole | o-Phenylenediamine | Condensation | Aldehydes, Carboxylic acids |

| Thiazole | Thioamide derivative | Hantzsch Synthesis | α-Haloketones |

Building Block for Complex Organic Molecules

Beyond its utility in the synthesis of fundamental heterocyclic systems, this compound serves as a valuable building block for the construction of more complex and medicinally relevant organic molecules.

Intermediate in the Rational Design and Synthesis of Advanced Pharmaceutical Scaffolds

The heterocyclic frameworks derived from this compound, such as benzimidazoles, oxadiazoles, and triazoles, are privileged scaffolds in medicinal chemistry. ijpsm.comnih.govrjptonline.orgnih.gov These core structures are present in a multitude of drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.

By utilizing this compound as a starting material, medicinal chemists can rationally design and synthesize novel drug candidates. The functional handles present on the molecule—the amino, acetylamino, and ethyl ester groups—provide opportunities for the introduction of various pharmacophoric features and for the fine-tuning of physicochemical properties to optimize drug-like characteristics. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals. The amino and acetylamino groups can also be further functionalized to introduce diversity and modulate biological activity.

The ability to generate a diverse library of complex molecules from a single, readily available starting material makes this compound an invaluable tool in the drug discovery and development process.

Precursor for Agrochemical Research and Development

While direct evidence of this compound's use in the agrochemical sector is limited, the broader class of aminobenzoic acid derivatives has been explored for such applications. These compounds can serve as precursors to active ingredients in herbicides, insecticides, and fungicides. The presence of both an amino and an acetylamino group on the benzene (B151609) ring of this compound offers multiple reaction sites for further chemical modification, allowing for the synthesis of a diverse range of potential agrochemical candidates.

The general structure of aminobenzoates is a key component in the synthesis of certain classes of pesticides. For instance, the modification of the amino groups can lead to the formation of ureas, carbamates, and amides, which are functional groups present in many commercial agrochemicals. The specific substitution pattern of this compound could potentially influence the biological activity and selectivity of the resulting products. Research in this area would likely involve the derivatization of this intermediate to explore its potential as a lead compound in the development of new crop protection agents.

Contributions to Novel Materials Synthesis (e.g., Non-Linear Optical Materials)

The field of materials science, particularly the development of non-linear optical (NLO) materials, often utilizes organic molecules with specific electronic properties. Derivatives of p-aminobenzoic acid, such as Ethyl p-amino benzoate (B1203000) (EPAB), have been identified as promising organic NLO materials. researchgate.net These molecules typically possess a π-conjugated system with electron-donating and electron-accepting groups, which can lead to a large second-order optical nonlinearity.

This compound shares a structural resemblance to these NLO-active compounds. The presence of amino and acetylamino groups (electron-donating) and the ethyl carboxylate group (electron-withdrawing) attached to the benzene ring creates a "push-pull" electronic structure. This arrangement is a key design principle for organic NLO chromophores. Theoretical and experimental studies on related aminobenzoate derivatives have demonstrated their potential for applications in optical communications and data storage. researchgate.netresearchgate.net

The synthesis of novel NLO materials could involve incorporating the this compound moiety into larger polymeric or crystalline structures. The functional groups on the molecule provide handles for polymerization or for directing the crystal packing, which are crucial factors in optimizing the macroscopic NLO response of the material. Further research would be necessary to fully characterize the NLO properties of materials derived from this specific intermediate.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(acetylamino)-3-aminobenzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via multi-step procedures involving esterification, substitution, and acetylation. A common approach starts with 3-amino-4-nitrobenzoic acid, which undergoes esterification with ethanol under acidic conditions to form the ethyl ester. Subsequent reduction of the nitro group (e.g., using catalytic hydrogenation) yields the 3-amino intermediate, followed by acetylation with acetic anhydride or acetyl chloride. Optimization strategies include:

- Solvent selection : Polar aprotic solvents like THF or DMF improve solubility and reaction rates .

- Catalyst use : Triethylamine or pyridine can neutralize HCl byproducts during acetylation, enhancing yield .

- Temperature control : Reflux conditions (e.g., 90°C in ethanol) ensure complete esterification .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the ester group (δ ~4.3 ppm for ethyl CH2, δ ~1.3 ppm for CH3) and acetylamino group (δ ~2.1 ppm for CH3, δ ~8.0 ppm for NH). Aromatic protons appear between δ 6.5–8.0 ppm, with splitting patterns indicating substitution positions .

- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions stabilizing the crystal lattice) and confirms stereochemistry .

- Mass spectrometry : Molecular ion peaks (m/z ~207 for [M+H]+) and fragmentation patterns validate the structure .

Q. What preliminary biological assays are recommended to evaluate the compound's bioactivity?

Initial screening should focus on:

- Enzyme inhibition assays : Test interactions with kinases or proteases via fluorescence-based or calorimetric methods.

- Antimicrobial activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

SAR optimization strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the 4-position increases electrophilicity, potentially enhancing DNA-binding in antitumor applications .

- Ester group replacement : Substituting ethyl with bulkier esters (e.g., isopropyl) may improve lipophilicity and membrane permeability .

- Heterocyclic integration : Adding triazole or thiazinanone moieties (via Huisgen cycloaddition or nucleophilic substitution) can modulate receptor affinity .

Q. What methodologies resolve contradictions in biological data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydrolyzed benzoic acid derivatives) .

- Prodrug design : Masking the ester group with enzymatically cleavable protectors (e.g., phosphates) enhances in vivo stability .

- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time curves adjusts dosing regimens .

Q. How can computational chemistry predict interaction mechanisms between this compound and biological targets?

Advanced tools include:

- Molecular docking (AutoDock Vina) : Simulates binding to protein active sites (e.g., DNA topoisomerases) using force fields like AMBER .

- MD simulations (GROMACS) : Assesses ligand-receptor complex stability over nanoseconds, identifying key residues for mutagenesis studies .

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of structurally analogous compounds?

- Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts early .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h for amine substitutions) .

- Parallel screening : Tests diverse catalysts (e.g., Pd/C vs. Raney Ni) for nitro group reductions .

Q. How are crystallographic data interpreted to confirm hydrogen-bonding networks in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.